N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide
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Overview
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide is an organic compound with a complex structure that includes methoxy groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenethylamine with propane-1-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenethylamine: A related compound with similar structural features but lacking the sulfonamide group.
N-(2-methoxyphenyl)acetamide: Another compound with a methoxy group and an amide functional group.
Uniqueness
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide, with the CAS number 1798514-93-8, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉NO₄S
- Molecular Weight : 287.38 g/mol
- Structure : The compound features a sulfonamide functional group, which is critical for its biological activity.
Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby disrupting folate synthesis essential for bacterial growth and replication . This mechanism underlies their antibacterial properties.
Antibacterial Properties
Research indicates that sulfonamides exhibit a broad spectrum of antibacterial activity. This compound has been evaluated alongside other sulfonamides for its effectiveness against various bacterial strains.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 4 µg/mL |
This compound | Escherichia coli | 8 µg/mL |
These findings suggest that this compound may be effective in treating infections caused by these bacteria .
Antiproliferative Activity
In addition to antibacterial effects, sulfonamides have shown potential antiproliferative activity against cancer cell lines. A study indicated that modifications in the chemical structure of sulfonamides can enhance their cytotoxic effects on cancer cells. For instance, compounds with increased lipophilicity demonstrated better membrane permeability and higher antiproliferative activity against breast cancer cell lines (MDA-MB-231) .
Case Studies and Research Findings
Several studies have explored the biological activities of related sulfonamide compounds, providing insights into the structure-activity relationship (SAR) that may apply to this compound:
- Antifungal Activity : Some derivatives have shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values suggesting potential therapeutic applications in fungal infections .
- Diuretic Effects : Sulfonamides are also noted for their diuretic properties, which could be beneficial in managing conditions such as hypertension and edema. The diuretic activity is often correlated with the presence of specific substituents on the aromatic rings .
- Toxicity and Side Effects : While exploring therapeutic potentials, it is crucial to acknowledge that sulfonamides can cause adverse reactions, including allergic responses and gastrointestinal disturbances. The incidence of such reactions is similar to that observed with penicillin .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-9-19(15,16)14-10-13(18-3)11-7-5-6-8-12(11)17-2/h5-8,13-14H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDMVVIOYQEMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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